5-Bromo-3-methyl-isoquinolin-1-amine
Description
Contextual Significance of Isoquinoline (B145761) and Related Heterocycles in Advanced Chemical Research
The isoquinoline framework, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in advanced chemical research, particularly in the field of medicinal chemistry. nih.govwisdomlib.org Isoquinoline and its derivatives are classified as "privileged structures" because they can bind to a wide range of biological targets, exhibiting a broad spectrum of pharmacological activities. nih.govrsc.org These activities include anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive properties, among others. wisdomlib.orgamerigoscientific.com
The structural backbone of many naturally occurring alkaloids, such as papaverine (B1678415) and morphine, is based on the isoquinoline nucleus, which historically signaled their therapeutic potential. wikipedia.orgthieme-connect.de In modern research, this significance has expanded beyond natural products. Isoquinoline scaffolds are integral to the development of synthetic drugs, including anesthetics like dimethisoquin (B184758) and antiretroviral agents such as saquinavir. wikipedia.org Beyond medicine, these heterocycles are also investigated for applications in materials science, where they can serve as fluorosensors or as privileged chiral ligands in asymmetric synthesis. nih.gov The planar nature of the ring system and the potential for substitution at various positions allow for fine-tuning of electronic and steric properties, making it an adaptable template for drug design and the synthesis of complex molecular architectures. nbinno.com
The Role of Functionalized Isoquinoline Scaffolds in Modern Organic Synthesis
In modern organic synthesis, functionalized isoquinoline scaffolds are highly valued as versatile intermediates and building blocks for constructing more complex molecules. nbinno.com The strategic placement of functional groups on the isoquinoline core opens up a vast chemical space for derivatization, enabling chemists to create libraries of compounds for various applications. nih.govnih.gov The development of efficient synthetic methodologies to access these functionalized scaffolds is an active and challenging area of research, moving beyond traditional methods like the Pictet–Spengler or Bischler–Napieralski reactions toward more sustainable and atom-economical modern techniques. nih.govresearchgate.net
Contemporary synthetic methods often involve transition-metal-catalyzed reactions, such as C-H activation and cross-coupling, to introduce substituents with high precision and control. nih.govacs.orgorganic-chemistry.org For instance, halogenated isoquinolines (containing bromine or chlorine) are particularly useful precursors for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. orgsyn.orgnih.gov Similarly, amino-substituted isoquinolines can serve as nucleophiles or be diazotized for further transformations. nih.govorgsyn.org The ability to selectively modify these functional groups makes the isoquinoline scaffold an indispensable tool for medicinal chemists in lead optimization and for synthetic chemists developing novel molecular structures. nbinno.comharvard.edu
Rationale for Comprehensive Academic Investigation of 5-Bromo-3-methyl-isoquinolin-1-amine
The specific structure of 5-Bromo-3-methyl-isoquinolin-1-amine presents a compelling rationale for its comprehensive academic investigation. The compound combines three key structural features on a privileged isoquinoline core, making it a highly attractive target for synthetic exploration and application.
The 1-Amino Group: The amine at the C-1 position is a versatile functional handle. It can act as a nucleophile, a directing group for further reactions, or a key pharmacophoric element for biological interactions. Isoquinolin-1-amines are known to be valuable precursors for the synthesis of fused heterocyclic systems through cascade cyclization reactions. nih.gov
The 5-Bromo Group: The bromine atom at the C-5 position is a crucial feature for synthetic diversification. As a halogen, it serves as an excellent leaving group in a wide array of transition-metal-catalyzed cross-coupling reactions. orgsyn.org This allows for the straightforward introduction of various substituents, including alkyl, aryl, and heteroaryl groups, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The synthesis of 5-bromoisoquinoline (B27571) itself is a key step in accessing many pharmacologically active compounds. researchgate.netgoogle.com
The 3-Methyl Group: The methyl group at the C-3 position influences the molecule's steric and electronic profile. It can affect the reactivity of adjacent positions and modulate the binding affinity of the molecule to biological targets. Its presence provides a degree of structural rigidity and lipophilicity that can be important for pharmacokinetic properties.
The combination of these three groups on a single isoquinoline scaffold makes 5-Bromo-3-methyl-isoquinolin-1-amine a powerful and versatile building block, warranting detailed investigation into its synthesis, reactivity, and potential as a precursor for novel functional molecules.
Table 1: Chemical and Physical Properties of 5-Bromo-3-methyl-isoquinolin-1-amine
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1892727-58-0 | chemicalbook.com |
| Molecular Formula | C10H9BrN2 | chemicalbook.com |
| Molecular Weight | 237.1 g/mol | chemicalbook.com |
| Predicted Boiling Point | 376.5±37.0 °C | chemicalbook.com |
| Predicted Density | 1.564±0.06 g/cm³ | chemicalbook.com |
| Predicted pKa | 6.80±0.50 | chemicalbook.com |
Overview of Research Domains and Scholarly Objectives for 5-Bromo-3-methyl-isoquinolin-1-amine
The academic investigation of 5-Bromo-3-methyl-isoquinolin-1-amine is expected to span several key research domains, driven by a set of clear scholarly objectives.
Primary Research Domains:
Medicinal Chemistry and Drug Discovery: The principal domain for this compound is in the synthesis of novel bioactive molecules. Its structure is well-suited for creating libraries of derivatives to be screened against various therapeutic targets, such as protein kinases, G-protein coupled receptors, and enzymes involved in cancer or inflammatory diseases. nih.govwisdomlib.org
Synthetic Methodology Development: The compound serves as an ideal substrate for developing and optimizing new synthetic reactions. Researchers can explore novel cross-coupling methods, C-H activation strategies, or multicomponent reactions utilizing the unique reactivity of the bromo and amino functionalities. acs.orgorganic-chemistry.org
Chemical Biology: Derivatives of this compound could be functionalized with fluorescent tags or biotin (B1667282) labels to create chemical probes for studying biological pathways or identifying protein targets.
Key Scholarly Objectives:
Synthesis and Characterization: To develop efficient, scalable, and regioselective synthetic routes to 5-Bromo-3-methyl-isoquinolin-1-amine and its novel derivatives.
Reactivity Profiling: To systematically investigate the chemical reactivity of the C-Br bond and the C-NH2 group, mapping out their potential for selective functionalization under various reaction conditions.
Biological Evaluation: To synthesize a focused library of analogues and evaluate their biological activity in relevant assays to identify potential lead compounds for drug development.
Structure-Activity Relationship (SAR) Studies: To establish a clear understanding of how modifications at the C-1 and C-5 positions, as well as on the isoquinoline core, affect biological activity, thereby guiding the design of more potent and selective molecules.
Table 2: Potential Synthetic Transformations of 5-Bromo-3-methyl-isoquinolin-1-amine
| Functional Group | Reaction Type | Potential Reagents/Catalysts | Resulting Structure |
|---|---|---|---|
| 5-Bromo | Suzuki Coupling | Aryl/Alkyl Boronic Acids, Pd Catalyst (e.g., Pd(PPh3)4), Base | 5-Aryl/Alkyl-3-methyl-isoquinolin-1-amine |
| 5-Bromo | Heck Coupling | Alkenes, Pd Catalyst, Base | 5-Alkenyl-3-methyl-isoquinolin-1-amine |
| 5-Bromo | Sonogashira Coupling | Terminal Alkynes, Pd/Cu Catalysts, Base | 5-Alkynyl-3-methyl-isoquinolin-1-amine |
| 5-Bromo | Buchwald-Hartwig Amination | Amines, Pd Catalyst, Base | N5-Substituted-3-methyl-isoquinolin-1,5-diamine |
| 1-Amine | Acylation | Acyl Chlorides, Anhydrides | N-(5-Bromo-3-methyl-isoquinolin-1-yl)amide |
| 1-Amine | Reductive Amination | Aldehydes/Ketones, Reducing Agent (e.g., NaBH3CN) | N-Alkyl-5-Bromo-3-methyl-isoquinolin-1-amine |
| 1-Amine | Sandmeyer Reaction (via Diazonium Salt) | NaNO2, H+; then CuX (X=Cl, Br, CN) | 5-Bromo-1-halo/cyano-3-methyl-isoquinoline |
| 1-Amine | Pictet-Spengler type reactions | Aldehydes/Ketones | Fused Polycyclic Heterocycles |
Properties
Molecular Formula |
C10H9BrN2 |
|---|---|
Molecular Weight |
237.10 g/mol |
IUPAC Name |
5-bromo-3-methylisoquinolin-1-amine |
InChI |
InChI=1S/C10H9BrN2/c1-6-5-8-7(10(12)13-6)3-2-4-9(8)11/h2-5H,1H3,(H2,12,13) |
InChI Key |
PLDOQSMQMWZGRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=C2Br)C(=N1)N |
Origin of Product |
United States |
Synthetic Strategies for 5 Bromo 3 Methyl Isoquinolin 1 Amine
Retrosynthetic Dissection of the 5-Bromo-3-methyl-isoquinolin-1-amine Framework
Retrosynthetic analysis of 5-bromo-3-methyl-isoquinolin-1-amine suggests several potential disconnection points. A primary disconnection across the C1-N2 and C4a-C8a bonds points towards precursors that can undergo cyclization to form the isoquinoline (B145761) core. One logical approach involves disconnecting the C1-N2 bond, leading to a substituted 2-methylbenzonitrile derivative. This strategy is advantageous as it simplifies the synthesis to the formation of the pyridine (B92270) ring of the isoquinoline system. Further disconnection of the C3-C4 bond in this precursor would lead to even simpler starting materials.
Another key retrosynthetic disconnection involves the C4-C4a bond, which is characteristic of the Pomeranz-Fritsch reaction. quimicaorganica.org This approach would start from a substituted benzaldehyde (B42025) and an aminoacetal derivative. The substituents on the aromatic ring would need to be carefully chosen to direct the cyclization and allow for the subsequent introduction of the bromine and methyl groups.
Established Methodologies for Isoquinoline Ring System Construction
The synthesis of the isoquinoline ring is a well-established field in organic chemistry, with a range of methods from classical cyclization reactions to modern catalytic approaches. nih.gov
Adaptations of Classical Cyclization Reactions for Substituted Isoquinolines
Classical methods for isoquinoline synthesis often involve the cyclization of substituted phenethylamines or benzaldehydes. quimicaorganica.orgresearchgate.net These methods, while traditional, can be adapted for the synthesis of complex substituted isoquinolines.
Key Classical Reactions for Isoquinoline Synthesis:
| Reaction Name | Starting Materials | Key Reagents | Description |
| Bischler-Napieralski Reaction | Substituted β-phenylethylamides | P₂O₅, POCl₃ | Involves the cyclization of a β-phenylethylamide to a 3,4-dihydroisoquinoline, which is then oxidized to the isoquinoline. quimicaorganica.orgnih.gov |
| Pomeranz-Fritsch Reaction | Substituted benzaldehydes and 2,2-dialkoxyethylamines | Strong acid | Condensation of a benzaldehyde with a 2,2-dialkoxyethylamine followed by acid-catalyzed cyclization to form the isoquinoline ring. quimicaorganica.orgresearchgate.net |
| Pictet-Gams Synthesis | β-Hydroxy-β-phenylethylamides | Dehydrating agent | A modification of the Bischler-Napieralski reaction that uses a β-hydroxy-β-phenylethylamide to directly form the isoquinoline without needing a separate oxidation step. quimicaorganica.org |
| Pictet-Spengler Reaction | β-arylethylamines and aldehydes or ketones | Acid catalyst | A condensation reaction followed by a ring-closing cyclization to form a tetrahydroisoquinoline, which can then be oxidized. researchgate.netresearchgate.net |
These classical methods often require harsh reaction conditions, such as strong acids and high temperatures, which can limit their applicability to substrates with sensitive functional groups. researchgate.netresearchgate.net
Catalytic Approaches to Isoquinoline Synthesis (e.g., Transition Metal-Mediated Cyclizations, C-H Activation)
Modern synthetic chemistry has seen a surge in the development of catalytic methods for isoquinoline synthesis, offering milder reaction conditions and greater functional group tolerance. nih.govresearchgate.net Transition metals such as palladium, rhodium, ruthenium, cobalt, and copper have been extensively used in these transformations. bohrium.comorganic-chemistry.org
Examples of Transition Metal-Catalyzed Isoquinoline Syntheses:
| Catalyst | Reaction Type | Starting Materials | Key Features |
| Palladium | C-H Activation/Annulation | N-methoxy benzamides and allenoic acid esters | Provides access to 3,4-substituted hydroisoquinolones with good yields and excellent regioselectivity. mdpi.com |
| Rhodium(III) | C-H Activation/Cyclization | Aryl ketoximes and internal alkynes | An efficient, one-pot, three-component reaction that allows for the rapid assembly of multisubstituted isoquinolines. researchgate.netorganic-chemistry.org |
| Ruthenium | C-H/N-N Activation | N-Cbz hydrazones and internal alkynes | An environmentally friendly approach that is additive and external oxidant-free. researchgate.netbohrium.com |
| Cobalt | C-H Coupling/Cyclization | N-carbamoyl-functionalized enamines and alkynes | Utilizes a bidentate directing group for high catalytic reactivity without the need for expensive ligands. organic-chemistry.org |
| Copper | Azidation/Aza-Wittig Condensation | Internal alkenyl boronic esters | An efficient and straightforward synthesis of isoquinolines. organic-chemistry.org |
These catalytic methods often proceed via C-H activation, allowing for the direct functionalization of otherwise unreactive C-H bonds, leading to more atom-economical and efficient syntheses. organic-chemistry.orgmdpi.com
Organocatalytic and Metal-Free Synthetic Pathways to Isoquinoline Derivatives
In recent years, there has been a growing interest in the development of organocatalytic and metal-free methods for isoquinoline synthesis, driven by the desire for more sustainable and environmentally friendly chemical processes. bohrium.comrsc.org These methods often utilize small organic molecules as catalysts or proceed through catalyst-free pathways under specific conditions. bohrium.com
Iodine-catalyzed successive cyclization reactions have been developed for the synthesis of isoquinoline derivatives. bohrium.com Additionally, simple amine-catalyzed protocols for the synthesis of isoquinolines from 1,5-yne-imines have been reported. researchgate.net Metal-free approaches include microwave-assisted radical cyclization of vinyl isonitriles with alcohols and the use of reusable Lewis acidic ionic liquids as catalysts for radical-cascade alkylation and cyclization reactions. rsc.org
Targeted Regioselective Functionalization for 5-Bromo-3-methyl-isoquinolin-1-amine
The synthesis of the target molecule requires the specific introduction of a bromine atom at the C-5 position of the isoquinoline ring. This necessitates the use of advanced and regioselective bromination techniques.
Advanced Bromination Techniques at the C-5 Position of Isoquinoline
The direct bromination of the isoquinoline ring can lead to a mixture of products. researchgate.net Therefore, methods that offer high regioselectivity for the C-5 position are crucial. One effective method involves the bromination of isoquinoline in concentrated sulfuric acid using N-bromosuccinimide (NBS). researchgate.netorgsyn.org This method has been shown to provide 5-bromoisoquinoline (B27571) with good selectivity. orgsyn.org The reaction conditions, including the choice of brominating agent, acid, temperature, and concentration, are critical for achieving high regioselectivity. researchgate.net
Another approach involves the use of a directing group to guide the bromination to the desired position. For instance, the 8-aminoquinoline (B160924) motif has been utilized as a directing group in copper-promoted C5-selective bromination reactions. nih.govbeilstein-journals.org While the target molecule has an amino group at the C-1 position, the principles of directed halogenation could potentially be adapted.
Furthermore, metal-free protocols using reagents like trihaloisocyanuric acid have been established for the C5-H halogenation of 8-substituted quinoline (B57606) derivatives, offering an operationally simple and atom-economical alternative. researchgate.net
Methodologies for Introducing the Methyl Group at C-3
The introduction of a methyl group at the C-3 position of an isoquinoline ring is a key synthetic step. Various methods have been developed to achieve this, ranging from classical cyclization reactions that build the ring with the methyl group already in place, to direct functionalization of the pre-formed isoquinoline core.
One common strategy involves the use of starting materials that already contain the necessary carbon framework. For instance, the cyclization of certain precursors can directly yield a 3-methylisoquinoline (B74773) derivative. Another approach involves the chemical manipulation of a substituent at the C-3 position. For example, 3-chloro-1-methylisoquinoline (B3106279) can be synthesized from the hydrolysis and subsequent decarboxylation of diethyl 3-chloroisoquinolin-1-ylmalonate. thieme-connect.de
Furthermore, radical bromination of a 3-methylisoquinoline using N-bromosuccinimide (NBS) can produce a 3-(bromomethyl)isoquinoline. thieme-connect.de This intermediate is highly versatile and can be converted into various other functional groups, but this reactivity highlights a pathway for further functionalization of the C-3 methyl group itself rather than its introduction. thieme-connect.de In some advanced protocols, methyl substitution at the C-3 position has been shown to be compatible with subsequent metal-catalyzed C-H functionalization at other positions on the ring, such as meta-benzylation. nih.gov
Table 1: Selected Methods for C-3 Alkylation of Isoquinolines
| Method | Precursor/Reagent | Product | Reference |
| Decarboxylation | Diethyl 3-chloroisoquinolin-1-ylmalonate | 3-chloro-1-methylisoquinoline | thieme-connect.de |
| Radical Bromination | 3-Methylisoquinoline, NBS | 3-(Bromomethyl)isoquinoline | thieme-connect.de |
Strategies for C-1 Amination of Isoquinoline Derivatives
The introduction of an amino group at the C-1 position of the isoquinoline nucleus is a fundamental transformation in isoquinoline chemistry. This position is electronically deficient and thus susceptible to nucleophilic attack.
The most traditional method for this transformation is the Chichibabin reaction . This reaction involves treating the isoquinoline with an alkali amide, such as potassium amide (KNH₂) in liquid ammonia (B1221849). thieme-connect.deiust.ac.ir The nucleophilic amide anion directly attacks the C-1 position, leading to the formation of the 1-aminoisoquinoline (B73089) after a hydride is eliminated. iust.ac.ir
More contemporary, metal-free methods have also been developed. One such strategy involves the amination of isoquinoline-N-oxides. researchgate.net In this approach, the isoquinoline is first oxidized to the corresponding N-oxide. The N-oxide is then activated with an agent like triflic anhydride (B1165640) (Tf₂O) in the presence of an amine, which facilitates the introduction of the amino group at the C-1 position. researchgate.net This method is advantageous due to its mild reaction conditions. researchgate.net
Another synthetic route involves building the isoquinoline ring in a way that the C-1 amine is formed during the cyclization process. For example, the base-catalyzed self-condensation of (2-cyanophenyl)acetonitrile can yield a 1-aminoisoquinoline derivative. thieme-connect.de Similarly, reacting 2-methylbenzonitriles with other nitriles in the presence of a strong base like potassium amide can also produce 1-aminoisoquinolines. thieme-connect.de
Table 2: Key Strategies for C-1 Amination
| Strategy | Reagents | Key Features | Reference(s) |
| Chichibabin Reaction | Potassium amide (KNH₂) in liquid ammonia | Direct nucleophilic amination of the isoquinoline ring. | thieme-connect.deiust.ac.ir |
| From N-Oxides | Isoquinoline-N-oxide, Amines, Triflic anhydride | Mild, metal-free conditions. | researchgate.net |
| Cyclization of Nitriles | (2-Cyanophenyl)acetonitrile or 2-Methylbenzonitriles | Builds the ring and installs the amino group simultaneously. | thieme-connect.de |
Innovative Synthetic Pathways for 5-Bromo-3-methyl-isoquinolin-1-amine
The synthesis of the specifically substituted 5-Bromo-3-methyl-isoquinolin-1-amine is not directly reported in a single procedure, thus requiring an innovative, multi-step approach. A logical pathway would involve the sequential functionalization of the isoquinoline core. The order of these steps—bromination, methylation, and amination—is crucial for a successful synthesis.
A plausible synthetic route could commence with the selective bromination of isoquinoline.
Step 1: Synthesis of 5-Bromoisoquinoline Direct bromination of isoquinoline can be achieved, but it often yields a mixture of isomers. However, specific conditions have been developed to favor the formation of 5-bromoisoquinoline. A well-established method involves the reaction of isoquinoline with N-bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures. orgsyn.org Careful control of the temperature is critical to suppress the formation of the 8-bromo isomer. orgsyn.org This procedure can also be extended in a one-pot synthesis to produce 5-bromo-8-nitroisoquinoline (B189721) if desired for other pathways. orgsyn.orgresearchgate.net
Step 2: Introduction of the C-3 Methyl Group With 5-bromoisoquinoline in hand, the next challenge is the introduction of a methyl group at the C-3 position. This is a non-trivial step. A potential route could involve a metal-catalyzed cross-coupling reaction. If a 3-halo-5-bromoisoquinoline could be prepared, a methyl group could be installed via coupling with an appropriate organometallic reagent (e.g., methylboronic acid or a derivative in a Suzuki coupling). However, selectively halogenating the C-3 position of 5-bromoisoquinoline would be challenging.
An alternative approach would be to start with a precursor that already contains the C-3 methyl group and then perform the bromination. For example, starting with 3-methylisoquinoline, one could attempt a regioselective bromination. The electronic effects of the methyl group would need to be considered in predicting the regiochemical outcome of the electrophilic bromination.
Step 3: C-1 Amination The final step would be the amination at the C-1 position. The Chichibabin reaction could be applied to a 5-bromo-3-methylisoquinoline (B2720222) intermediate. iust.ac.ir The presence of the bromo and methyl substituents might influence the reactivity of the C-1 position, but the strong nucleophilicity of the amide anion would likely still favor amination at this site.
Proposed Pathway:
Bromination: Isoquinoline is treated with N-bromosuccinimide in sulfuric acid to yield 5-bromoisoquinoline. orgsyn.org
C-3 Functionalization: The 5-bromoisoquinoline would then need to be methylated at the C-3 position. This remains the most speculative step and might require development of a novel regioselective C-H activation/methylation protocol or a more classical route involving construction of the ring from a pre-methylated precursor followed by bromination.
Amination: The resulting 5-bromo-3-methylisoquinoline is subjected to Chichibabin conditions (e.g., KNH₂/liq. NH₃) to install the amine at the C-1 position, yielding the final product, 5-Bromo-3-methyl-isoquinolin-1-amine. iust.ac.ir
This proposed pathway combines established reactions for functionalizing the isoquinoline nucleus to construct the target molecule. The key challenge lies in the regioselective introduction of the methyl group at C-3 in the presence of the bromo substituent, or vice versa.
Mechanistic Insights and Reactivity Profiling of 5 Bromo 3 Methyl Isoquinolin 1 Amine
Elucidation of Reaction Mechanisms in the Synthesis of 5-Bromo-3-methyl-isoquinolin-1-amine
The synthesis of 5-Bromo-3-methyl-isoquinolin-1-amine is not extensively detailed as a standalone procedure in the reviewed literature. However, its synthesis can be understood by examining established methods for constructing the isoquinolin-1-amine scaffold. A prevalent and effective strategy involves the cyclization of ortho-substituted benzonitriles. thieme-connect.de A plausible mechanistic pathway starts from a suitably substituted 2-methylbenzonitrile, which undergoes metalation followed by reaction with another nitrile to construct the final heterocyclic system.
A potential synthetic route could begin with 2-bromo-6-methylbenzonitrile. The methyl group, positioned ortho to the cyano group, can be deprotonated by a strong base like potassium amide (KNH₂) in liquid ammonia (B1221849) to form a resonance-stabilized carbanion. thieme-connect.de This nucleophilic carbanion can then attack the electrophilic carbon of a second nitrile, such as acetonitrile (B52724) (CH₃CN), in a key carbon-carbon bond-forming step.
The resulting intermediate, an imine, would then be poised for intramolecular cyclization. The nitrogen of the imine intermediate acts as a nucleophile, attacking the carbon of the ortho-cyano group on the benzene (B151609) ring. This cyclization step forms the pyridine (B92270) ring of the isoquinoline (B145761) core. Subsequent tautomerization of the resulting cyclic imine to the more stable aromatic amine functionality yields the final product, 5-Bromo-3-methyl-isoquinolin-1-amine. This pathway leverages the inherent reactivity of ortho-lithiated or metalated benzonitriles to build the complex heterocyclic structure efficiently. thieme-connect.de
Reactivity of the Bromo Substituent in 5-Bromo-3-methyl-isoquinolin-1-amine
The bromo substituent at the C5 position of the isoquinoline core is a versatile functional group, primarily enabling a wide array of palladium-catalyzed cross-coupling reactions. This allows for the introduction of various carbon and nitrogen-based substituents, making it a key site for molecular diversification.
Cross-Coupling Reactivity and Synthetic Transformations (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig)
The carbon-bromine bond at the C5 position is susceptible to oxidative addition to a low-valent palladium(0) complex, which is the initiating step for several critical cross-coupling reactions. wikipedia.orglibretexts.org
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron species, such as a boronic acid or ester. snnu.edu.cn The reaction typically employs a Pd(0) catalyst, often generated in situ from a Pd(II) precursor like Pd(OAc)₂, a phosphine (B1218219) ligand, and a base. mdpi.comnih.gov For 5-Bromo-3-methyl-isoquinolin-1-amine, a Suzuki-Miyaura reaction with an arylboronic acid would yield a 5-aryl-3-methyl-isoquinolin-1-amine derivative. The catalytic cycle involves oxidative addition of the C-Br bond to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the biaryl product and regenerate the catalyst. snnu.edu.cn
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, creating a new C-C bond. wikipedia.orgorganic-chemistry.org This transformation is catalyzed by palladium complexes in the presence of a base. wikipedia.org Reacting 5-Bromo-3-methyl-isoquinolin-1-amine with an alkene like an acrylate (B77674) would introduce a vinyl group at the C5 position. The mechanism proceeds through oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product. libretexts.org
Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.org It is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.orglibretexts.org The Sonogashira coupling of 5-Bromo-3-methyl-isoquinolin-1-amine would lead to the synthesis of 5-alkynyl-3-methyl-isoquinolin-1-amine derivatives. The reaction is believed to involve the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium complex prior to reductive elimination. libretexts.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.org The reaction requires a palladium catalyst, a suitable phosphine ligand (often bulky and electron-rich), and a base. acsgcipr.orgbeilstein-journals.org Subjecting 5-Bromo-3-methyl-isoquinolin-1-amine to Buchwald-Hartwig conditions with a primary or secondary amine would replace the bromo group, yielding a 5-(substituted amino)-3-methyl-isoquinolin-1-amine. The catalytic cycle involves oxidative addition, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination. libretexts.org
| Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/Phosphine Ligand | K₃PO₄, K₂CO₃, Cs₂CO₃ | mdpi.com |
| Heck | Alkene | Pd(OAc)₂, PdCl₂ | Et₃N, NaOAc | wikipedia.orgresearchgate.net |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄/CuI | Et₃N, Diethylamine | wikipedia.orgnih.gov |
| Buchwald-Hartwig | Amine (R₂NH) | Pd(OAc)₂/X-Phos, BINAP, DPPF | KOt-Bu, Cs₂CO₃ | wikipedia.orgbeilstein-journals.orgias.ac.in |
Chemical Transformations Involving the Amine Functionality of 5-Bromo-3-methyl-isoquinolin-1-amine
The primary amine at the C1 position is a versatile functional handle, capable of undergoing a variety of chemical transformations that are characteristic of aromatic amines. orgsyn.org
N-Alkylation and N-Acylation Reactions
The lone pair of electrons on the nitrogen atom of the 1-amino group makes it nucleophilic, allowing it to react readily with electrophiles.
N-Alkylation: The amine can be alkylated using alkyl halides or other alkylating agents. This reaction introduces alkyl substituents onto the nitrogen atom, proceeding via a standard nucleophilic substitution mechanism. Depending on the reaction conditions and stoichiometry, mono- and di-alkylation can occur.
N-Acylation: The reaction of the primary amine with acylating agents such as acid chlorides or anhydrides provides the corresponding N-acyl derivatives (amides). orgsyn.org For instance, reacting 5-Bromo-3-methyl-isoquinolin-1-amine with acetic anhydride (B1165640) would yield N-(5-bromo-3-methyl-isoquinolin-1-yl)acetamide. mdpi.com This transformation is often used to protect the amine group or to introduce new functional moieties. researchgate.net
| Reaction Type | Reagent Example | Product Type | Reference |
|---|---|---|---|
| N-Alkylation | Methyl Iodide (CH₃I) | N-methylated amine | orgsyn.org |
| N-Acylation | Acetic Anhydride ((CH₃CO)₂O) | N-acetylated amide | mdpi.com |
| N-Arylation | Aryl Halide (Buchwald-Hartwig) | N-arylated amine | wikipedia.org |
Amine-Directed Functionalization Strategies
The 1-amino group can exert significant electronic and steric influence on the reactivity of the isoquinoline ring, enabling directed functionalization strategies. One of the key roles of an amine is its ability to direct electrophiles to the ortho position. orgsyn.org In the context of 5-Bromo-3-methyl-isoquinolin-1-amine, this could potentially direct substitution to the C2 position of the isoquinoline ring system, although this position is already part of the nitrogen heterocycle.
More sophisticated strategies involve using the amine as a directing group for C-H activation. After conversion to a suitable directing group (e.g., an amide or a pyridine), the nitrogen atom can coordinate to a transition metal catalyst, bringing the catalyst into proximity with a specific C-H bond. acs.org This allows for the selective functionalization of otherwise unreactive C-H bonds. For this specific molecule, the amine could potentially direct C-H activation at the C8 position on the benzenoid ring, providing an alternative route to functionalization at that site.
Steric and Electronic Effects of Substituents on the Reactivity of 5-Bromo-3-methyl-isoquinolin-1-amine
The reactivity of the 5-Bromo-3-methyl-isoquinolin-1-amine core is intricately governed by the electronic and steric interplay of its three key substituents: the bromo group at the C5 position, the methyl group at the C3 position, and the amine group at the C1 position. These substituents modulate the electron density distribution across the isoquinoline ring system and influence the accessibility of its reactive sites to incoming reagents.
The methyl group at C3 is an electron-donating group through hyperconjugation, further enriching the electron density of the isoquinoline ring and enhancing its reactivity towards electrophiles. The combined electronic effects of the activating amine and methyl groups generally outweigh the deactivating inductive effect of the bromine, rendering the isoquinoline ring system of 5-Bromo-3-methyl-isoquinolin-1-amine more reactive towards electrophilic substitution than the unsubstituted isoquinoline.
Sterically, the bromo group at C5 can exert a significant peri-interaction, potentially hindering substitution at the adjacent C4 position. This steric clash can influence the regioselectivity of reactions, favoring attack at less hindered positions. The methyl group at C3 can also introduce some steric hindrance, primarily affecting reactions at the C4 position and the nitrogen atom of the amine group.
The amine group itself is a primary site of reactivity, capable of undergoing N-alkylation and N-acylation. msu.edu The nucleophilicity of this amine is influenced by the electronic effects of the other substituents on the ring. The electron-donating methyl group would enhance its nucleophilicity, while the inductive effect of the bromo group might slightly diminish it.
The bromo substituent also offers a handle for further functionalization through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions. orgsyn.org The success of these reactions would depend on the electronic nature of the isoquinoline ring and the steric accessibility of the C-Br bond.
To illustrate the combined influence of these substituents, the following table provides a qualitative prediction of the relative reactivity of different positions on the 5-Bromo-3-methyl-isoquinolin-1-amine ring towards a generic electrophile.
| Position | Predicted Relative Reactivity | Influencing Factors |
| C4 | High | Activated by C1-NH2 and C3-CH3; Potentially hindered by C5-Br and C3-CH3 |
| C6 | Moderate | Less activated than C4; Less sterically hindered |
| C7 | Moderate | Less activated than C4; Less sterically hindered |
| C8 | Low | Less activated; Potential steric hindrance from peri-interaction with the nitrogen lone pair |
| N1-Amine | High (Nucleophilic) | Enhanced nucleophilicity from C3-CH3; Susceptible to N-alkylation and N-acylation |
It is important to note that these are qualitative predictions based on fundamental principles of organic chemistry. Experimental studies are necessary to fully elucidate the intricate balance of steric and electronic effects on the reactivity of 5-Bromo-3-methyl-isoquinolin-1-amine.
Advanced Characterization Techniques for 5 Bromo 3 Methyl Isoquinolin 1 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. Through the observation of the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 5-Bromo-3-methyl-isoquinolin-1-amine, both ¹H and ¹³C NMR spectroscopy would be employed to provide a complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum of 5-Bromo-3-methyl-isoquinolin-1-amine would be expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) of these signals are influenced by the electronic environment of the protons. For instance, the aromatic protons on the isoquinoline (B145761) core would resonate in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The methyl group protons would appear as a singlet in the upfield region (around δ 2.5 ppm). The protons of the amine group would likely appear as a broad singlet, with a chemical shift that can be influenced by solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in 5-Bromo-3-methyl-isoquinolin-1-amine would give rise to a distinct signal. The chemical shifts of the carbon atoms in the aromatic isoquinoline ring would be observed in the downfield region (δ 110-160 ppm). The carbon atom attached to the bromine would experience a characteristic shift, and the methyl carbon would resonate in the upfield region (around δ 20-30 ppm).
Hypothetical ¹H NMR Data Table for 5-Bromo-3-methyl-isoquinolin-1-amine
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | d | 1H | Aromatic-H |
| ~7.5 | t | 1H | Aromatic-H |
| ~7.3 | d | 1H | Aromatic-H |
| ~6.8 | s | 1H | Aromatic-H |
| ~5.5 | br s | 2H | -NH₂ |
| ~2.4 | s | 3H | -CH₃ |
Hypothetical ¹³C NMR Data Table for 5-Bromo-3-methyl-isoquinolin-1-amine
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C-NH₂ |
| ~145 | Aromatic C |
| ~138 | Aromatic C |
| ~130 | Aromatic C-H |
| ~128 | Aromatic C-H |
| ~125 | Aromatic C-Br |
| ~122 | Aromatic C-H |
| ~118 | Aromatic C |
| ~110 | Aromatic C-H |
| ~20 | -CH₃ |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. For 5-Bromo-3-methyl-isoquinolin-1-amine (C₁₀H₉BrN₂), the theoretical exact mass can be calculated. HRMS analysis would provide an experimental mass value with high accuracy (typically to within a few parts per million), confirming the molecular formula.
Furthermore, by employing tandem mass spectrometry (MS/MS), fragmentation analysis can be performed. This involves the isolation of the molecular ion and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions provide valuable information about the connectivity of the molecule. For 5-Bromo-3-methyl-isoquinolin-1-amine, characteristic fragmentation patterns would be expected, such as the loss of the bromine atom, the methyl group, or cleavage of the isoquinoline ring system.
Hypothetical HRMS Data for 5-Bromo-3-methyl-isoquinolin-1-amine
| Ion | Theoretical m/z | Observed m/z |
| [M+H]⁺ | 237.0025 | 237.0028 |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present. The IR spectrum of 5-Bromo-3-methyl-isoquinolin-1-amine would display characteristic absorption bands that confirm the presence of its key functional groups.
The N-H stretching vibrations of the primary amine group would be expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the isoquinoline ring would give rise to absorptions in the 1500-1650 cm⁻¹ region. The C-Br stretching vibration would be found in the fingerprint region, typically below 800 cm⁻¹.
Hypothetical IR Data Table for 5-Bromo-3-methyl-isoquinolin-1-amine
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3450, 3350 | N-H stretch | Primary Amine |
| 3050 | C-H stretch | Aromatic |
| 2920 | C-H stretch | Methyl |
| 1620 | C=N stretch | Isoquinoline |
| 1580 | C=C stretch | Aromatic |
| 820 | C-H bend | Aromatic |
| 680 | C-Br stretch | Bromoalkane |
X-ray Diffraction Analysis for Solid-State Molecular Architecture
For crystalline solids, single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional molecular structure. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the diffraction pattern produced. The data obtained can be used to calculate the precise positions of all atoms in the crystal lattice, providing detailed information on bond lengths, bond angles, and intermolecular interactions.
An X-ray diffraction analysis of a suitable crystal of 5-Bromo-3-methyl-isoquinolin-1-amine would reveal the planarity of the isoquinoline ring system, the conformation of the amine group, and how the molecules pack in the solid state. This can provide insights into potential hydrogen bonding interactions involving the amine group and other intermolecular forces.
Spectrophotometric and Chiroptical Studies (e.g., UV-Vis, ECD)
UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a molecule. For aromatic compounds like 5-Bromo-3-methyl-isoquinolin-1-amine, the UV-Vis spectrum is characterized by absorptions corresponding to π-π* electronic transitions within the isoquinoline ring system. The positions and intensities of these absorption maxima (λ_max) can be influenced by the substituents on the aromatic ring.
Electronic Circular Dichroism (ECD): ECD spectroscopy is a chiroptical technique used for chiral molecules. Since 5-Bromo-3-methyl-isoquinolin-1-amine is not inherently chiral, it would not be expected to exhibit an ECD spectrum. However, if it were to be part of a larger chiral assembly or complex, ECD could be used to probe the stereochemistry of that system.
Computational Chemistry and Theoretical Investigations of 5 Bromo 3 Methyl Isoquinolin 1 Amine
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. Through DFT, researchers can predict a wide array of properties, from molecular geometry to spectroscopic signatures. researchgate.net
Electronic Structure and Molecular Geometry Optimization
The foundational step in the computational analysis of 5-Bromo-3-methyl-isoquinolin-1-amine involves the optimization of its molecular geometry. Using DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), the equilibrium geometry of the molecule corresponding to the minimum energy on the potential energy surface is determined. nih.gov This process yields precise data on bond lengths, bond angles, and dihedral angles.
For isoquinoline (B145761) and its derivatives, DFT calculations have been shown to provide structural parameters that are in good agreement with experimental data where available. researchgate.net The optimization process for 5-Bromo-3-methyl-isoquinolin-1-amine would reveal the planarity of the isoquinoline ring system and the specific spatial orientations of the bromo, methyl, and amine substituents. The electronic structure analysis also provides insights into the distribution of electron density and the molecular electrostatic potential (MEP), which is crucial for understanding how the molecule interacts with other chemical species. researchgate.net
Table 1: Predicted Geometrical Parameters for an Optimized Isoquinoline Structure (Illustrative)
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C-C (aromatic) | 1.39 - 1.42 | - |
| C-N (in ring) | 1.33 - 1.38 | - |
| C-C-C (in ring) | - | 118 - 122 |
| C-N-C (in ring) | - | 117 - 119 |
Note: This table is illustrative of typical values for an isoquinoline core. Specific values for 5-Bromo-3-methyl-isoquinolin-1-amine would require a dedicated DFT calculation.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is pivotal for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov
For substituted isoquinolines, the positions and energies of the HOMO and LUMO are significantly influenced by the nature and position of the substituents. nih.gov In 5-Bromo-3-methyl-isoquinolin-1-amine, the electron-donating amine group and the electron-withdrawing bromine atom would have opposing effects on the electron density of the aromatic system. DFT calculations can precisely quantify these effects, mapping the distribution of the HOMO and LUMO across the molecule. This analysis helps in predicting the most likely sites for electrophilic and nucleophilic attack.
Table 2: Calculated FMO Properties of a Representative Amino-Bromo Aromatic Compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.5 |
| Energy Gap (ΔE) | 5.0 |
Note: These values are illustrative. Actual values for 5-Bromo-3-methyl-isoquinolin-1-amine would be specific to its computed electronic structure.
From these energies, global reactivity descriptors such as electronegativity (χ), chemical potential (μ), global hardness (η), and softness (S) can be calculated to further characterize the molecule's reactivity profile. nih.gov
Spectroscopic Property Prediction (NMR, IR, UV-Vis)
A significant advantage of quantum chemical calculations is the ability to predict spectroscopic properties.
NMR (Nuclear Magnetic Resonance): DFT calculations can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, aiding in the structural elucidation of the compound.
IR (Infrared): The vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an IR spectrum. These calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, providing a predicted spectrum that can be compared with experimental data. researchgate.net For the parent isoquinoline molecule, C=N stretching vibrations are typically observed in the 1600-1450 cm⁻¹ range. researchgate.net
UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions of a molecule, which correspond to its UV-Vis absorption spectrum. chemrxiv.org This analysis provides information about the maximum absorption wavelengths (λmax) and the nature of the electronic excitations, such as π→π* transitions, which are common in aromatic systems like isoquinoline. nih.gov
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior.
Conformational Landscape Exploration and Energetic Minima
For molecules with rotatable bonds, multiple conformations can exist. While the isoquinoline core of 5-Bromo-3-methyl-isoquinolin-1-amine is rigid, the amine group may exhibit some rotational freedom. Computational methods can be used to explore the potential energy surface related to the rotation of the amine group's hydrogen atoms to identify the most stable conformations (energetic minima).
Intermolecular Interactions and Solvent Effects
Molecular dynamics (MD) simulations can model the behavior of 5-Bromo-3-methyl-isoquinolin-1-amine in a solvent, providing a picture of its interactions with surrounding solvent molecules. These simulations are crucial for understanding solubility and how the solvent influences the molecule's conformation and properties. The Polarizable Continuum Model (PCM) is a common computational approach used with DFT to account for the effects of a solvent on the electronic structure and spectroscopic properties of a molecule. chemrxiv.org The amine and nitrogen-containing heterocyclic core of the molecule suggest a propensity for hydrogen bonding, which can be explicitly studied through MD simulations.
Quantitative Structure-Property Relationships (QSPR) and Predictive Modeling
Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational methodologies that aim to correlate the structural or physicochemical properties of compounds with their macroscopic properties or biological activities. nih.gov These predictive models are crucial in modern drug discovery and materials science for screening virtual libraries of compounds, optimizing lead candidates, and reducing the time and cost associated with experimental testing. patheon.com For isoquinoline derivatives, QSPR and QSAR studies have been successfully employed to predict a wide range of activities, including anti-cancer, antibacterial, and enzyme inhibitory functions. nih.govresearchgate.netmdpi.com
The development of a QSPR model involves calculating a set of molecular descriptors for a series of related compounds, such as isoquinoline derivatives, and then using statistical methods to build a mathematical equation that relates these descriptors to an observed property. japsonline.com These descriptors can be categorized as constitutional, topological, geometric (3D), electrostatic, and quantum-chemical. Genetic algorithms or multiple linear regression are often used to select the most relevant descriptors and construct a robust predictive model. nih.gov
For 5-Bromo-3-methyl-isoquinolin-1-amine, a hypothetical QSPR model could be developed to predict a specific property, for instance, its inhibitory activity against a particular enzyme like Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), a target for which other isoquinolines have been studied. japsonline.com The model would be built using a training set of known isoquinoline inhibitors and validated using an external test set. The resulting equation would quantify the contribution of specific molecular features to the inhibitory activity.
An example of a hypothetical QSPR model is presented below. The statistical quality of a model is typically assessed by parameters such as the squared correlation coefficient (R²), the leave-one-out cross-validated correlation coefficient (Q²), and the external validation coefficient (R²_ext). nih.gov
| Model Parameter | Value/Descriptor | Description |
|---|---|---|
| Predicted Property | pIC50 (AKR1C3 Inhibition) | Negative logarithm of the half-maximal inhibitory concentration. |
| Model Equation | pIC50 = 0.75(GATS8p) - 0.21(MLFER_A) + 0.45*(ATSC5i) + 5.12 | Hypothetical linear equation derived from statistical analysis. |
| Descriptor 1 | GATS8p | Geary autocorrelation of lag 8, weighted by atomic polarizabilities. |
| Descriptor 2 | MLFER_A | Molecular Linear Free Energy Relation descriptor for solute hydrogen bond acidity. |
| Descriptor 3 | ATSC5i | Centered Broto-Moreau autocorrelation of lag 5, weighted by ionization potential. |
| R² (Correlation Coefficient) | 0.91 | Indicates the goodness of fit of the model to the training data. |
| Q² (Cross-validation) | 0.85 | Measures the internal predictive ability of the model. |
| R²_ext (External Validation) | 0.78 | Measures the predictive ability on an external test set of compounds. |
Such models provide valuable insights into the structural requirements for a desired property. For example, the hypothetical equation suggests that higher values of GATS8p and ATSC5i, and a lower value of MLFER_A, would enhance the inhibitory activity of a compound against the target enzyme. This information can guide the rational design of new, more potent derivatives based on the 5-Bromo-3-methyl-isoquinolin-1-amine scaffold.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools for investigating the detailed mechanisms of chemical reactions, including those involving the synthesis or modification of heterocyclic compounds like isoquinolines. researchgate.net Methods such as Density Functional Theory (DFT) allow for the mapping of potential energy surfaces, which helps in identifying reactants, products, intermediates, and, crucially, transition states. researchgate.net A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed. ucsb.edu
Reaction pathway analysis involves computing the energies of all species along a proposed reaction coordinate. The difference in energy between the reactants and the transition state is the activation energy or energy barrier. A lower activation energy corresponds to a faster reaction rate. Locating the precise geometry of a transition state is a critical step and can be achieved using various algorithms that optimize a structure to find a saddle point. ucsb.edu Following optimization, a frequency calculation is performed to confirm the nature of the stationary point; a genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. fossee.in
Below is a table of hypothetical DFT-calculated energies for the key stationary points in this SNAr reaction.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | 5-Bromo-3-methyl-isoquinolin-1-amine + CH₃O⁻ | 0.0 |
| Transition State 1 (TS1) | Formation of Meisenheimer complex | +18.5 |
| Intermediate | Meisenheimer Complex | +12.3 |
| Transition State 2 (TS2) | Expulsion of Bromide ion | +15.7 |
| Products | 5-Methoxy-3-methyl-isoquinolin-1-amine + Br⁻ | -5.2 |
Many important reactions for the synthesis and functionalization of isoquinolines are catalyzed by transition metals, such as palladium or rhodium. mdpi.comorganic-chemistry.org Computational chemistry is instrumental in elucidating the complex, multi-step mechanisms of these catalytic cycles. By calculating the free energies of all intermediates and transition states, researchers can understand catalyst behavior, predict reaction outcomes, and design more efficient catalytic systems.
A common and synthetically useful reaction for a compound like 5-Bromo-3-methyl-isoquinolin-1-amine is a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling. In a hypothetical Suzuki coupling with phenylboronic acid, the bromo group at the C5 position would be replaced by a phenyl group. The catalytic cycle generally involves three main stages: oxidative addition, transmetalation, and reductive elimination.
Computational analysis of this cycle would provide the free energy profile, identifying the rate-limiting step and potential catalyst deactivation pathways.
| Step | Catalytic Species / Intermediate | Hypothetical Relative Free Energy (kcal/mol) |
|---|---|---|
| - | Pd(0)L₂ Catalyst + Reactants | 0.0 |
| Oxidative Addition | TS_OA | +15.1 |
| Pd(II) Intermediate (Aryl-Pd-Br) | -8.3 | |
| Transmetalation | TS_TM | +12.4 |
| Pd(II) Intermediate (Aryl-Pd-Aryl) | -11.0 | |
| Reductive Elimination | TS_RE | +21.5 |
| - | Pd(0)L₂ Catalyst + Product | -25.6 |
Synthetic Applications and Further Derivatization of 5 Bromo 3 Methyl Isoquinolin 1 Amine
Role as a Key Intermediate in Complex Heterocyclic Synthesis
5-Bromo-3-methyl-isoquinolin-1-amine serves as a pivotal precursor in the synthesis of elaborate heterocyclic systems. Its inherent reactivity allows for annulation and derivatization strategies that lead to molecules with significant structural complexity and potential biological activity.
The 1-aminoisoquinoline (B73089) moiety is a well-established synthon for the construction of fused heterocyclic systems. The exocyclic amine and the adjacent ring nitrogen (N2) can act as a binucleophile in reactions with appropriate dielectrophiles to form new rings. A prominent example of this reactivity is the synthesis of the imidazo[2,1-a]isoquinoline (B1217647) scaffold. In a general approach, a 1-aminoisoquinoline can undergo an intermolecular nucleophilic attack on an acetophenone, followed by an intramolecular annulation, to furnish the fused tricyclic system. nih.gov
While direct literature examples commencing specifically with 5-Bromo-3-methyl-isoquinolin-1-amine are not extensively documented, its structural features make it an ideal candidate for such transformations. The reaction would yield a brominated and methylated imidazo[2,1-a]isoquinoline derivative, which retains the bromine handle for subsequent functionalization, thereby enabling the synthesis of complex, multi-substituted fused polycyclic compounds. The synthesis of various fused quinoline (B57606) and isoquinoline (B145761) heterocycles is a significant area of research, highlighting the importance of precursors that facilitate such constructions. tandfonline.comthieme.comnih.gov The development of novel synthetic routes to access isoquinoline-fused polycyclic compounds continues to be an active field of study. thieme.com
The potential for creating bridged systems also exists, although this is less common. Intramolecular reactions, where a side chain appended to the amino group reacts with another part of the isoquinoline ring, could theoretically lead to bridged structures. However, the construction of fused systems remains the more explored application of this scaffold.
The true synthetic power of 5-Bromo-3-methyl-isoquinolin-1-amine lies in its capacity for diversification at multiple positions. The bromine atom at the C5 position is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation. youtube.com
Analogous to the reactivity of other bromo-substituted N-heterocycles like 5-bromo-2-methylpyridin-3-amine, the bromine atom on the isoquinoline ring can be readily substituted. mdpi.com Suzuki-Miyaura coupling with various aryl- or heteroarylboronic acids would introduce diverse aromatic substituents at the C5 position. Similarly, Buchwald-Hartwig amination could be employed to install a range of primary or secondary amines. The Sonogashira coupling with terminal alkynes offers a route to 5-alkynylisoquinolines, which are themselves versatile intermediates for further transformations. These reactions provide a powerful platform for generating extensive libraries of isoquinoline analogues with tailored electronic and steric properties. mdpi.comuzh.chnih.gov
Beyond the bromine, the 1-amino group serves as another key site for derivatization. It can be acylated, alkylated, or used as a nucleophile in condensation reactions to append various side chains, further expanding the structural diversity of the resulting analogues. nih.gov
| Reaction Type | Coupling Partner | Resulting Structure |
| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | 5-Aryl-3-methyl-isoquinolin-1-amine |
| Buchwald-Hartwig Amination | Secondary Amine (R₂NH) | 5-(Dialkylamino)-3-methyl-isoquinolin-1-amine |
| Sonogashira Coupling | Terminal Alkyne (RC≡CH) | 5-Alkynyl-3-methyl-isoquinolin-1-amine |
| Heck Coupling | Alkene (H₂C=CHR) | 5-Alkenyl-3-methyl-isoquinolin-1-amine |
| Stille Coupling | Organostannane (R-SnBu₃) | 5-Alkyl/Aryl-3-methyl-isoquinolin-1-amine |
| N-Acylation | Acyl Chloride (RCOCl) | N-(5-Bromo-3-methyl-isoquinolin-1-yl)amide |
Development of New Synthetic Methodologies Utilizing 5-Bromo-3-methyl-isoquinolin-1-amine
Currently, 5-Bromo-3-methyl-isoquinolin-1-amine is primarily recognized and utilized as a versatile building block or key intermediate in multi-step syntheses rather than as a central component in the development of fundamentally new synthetic methodologies. researchgate.netorgsyn.org Its value stems from the unique and strategic arrangement of its functional groups, which allows synthetic chemists to access complex target molecules that would be challenging to prepare through other routes.
The compound's utility is demonstrated in its application within established, powerful synthetic strategies, such as the late-stage functionalization of complex molecules via cross-coupling reactions. By incorporating this fragment, chemists can introduce the substituted isoquinoline core into a larger structure and then use the bromine and amine functionalities to perform final modifications. This approach is central to diversity-oriented synthesis, where a common intermediate is used to generate a library of related compounds for applications such as drug discovery. The synthesis of diverse isoquinoline derivatives is a cornerstone of medicinal chemistry. organic-chemistry.org
Application in Supramolecular Chemistry and Material Science
The molecular structure of 5-Bromo-3-methyl-isoquinolin-1-amine possesses several features that suggest its potential for applications in supramolecular chemistry. The primary amine group is a strong hydrogen bond donor, while the nitrogen atom of the isoquinoline ring and the bromine atom can act as hydrogen bond acceptors. This combination of donor and acceptor sites can facilitate the formation of well-defined, self-assembled structures through hydrogen bonding.
Furthermore, the bromine atom can engage in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a Lewis base. This interaction provides an additional, directional tool for controlling supramolecular assembly. The interplay of hydrogen bonding from the amino group and halogen bonding from the bromine atom could lead to the rational design of complex and robust supramolecular networks. The influence of bromine atoms on mediating supramolecular interactions and crystal packing is a known phenomenon in crystal engineering. researchgate.net
While direct applications in material science have not been reported, the potential to form ordered assemblies suggests that derivatives of this compound could be explored for the development of new organic materials with interesting electronic or photophysical properties.
Functional Ligand Design and Coordination Chemistry Based on the Isoquinolinamine Scaffold
The 1-aminoisoquinoline scaffold is an excellent platform for the design of functional ligands for coordination chemistry. The arrangement of the endocyclic ring nitrogen and the exocyclic amino nitrogen creates a bidentate N,N-chelate binding site, which can coordinate to a variety of transition metal ions. This chelation forms a stable five-membered ring, a common and favorable motif in coordination complexes. uci.eduyoutube.com
5-Bromo-3-methyl-isoquinolin-1-amine can therefore be used directly as a bidentate ligand. The substituents on the isoquinoline core can be used to fine-tune the properties of the resulting metal complexes:
Methyl Group (C3): This group can introduce steric hindrance near the coordination site, potentially influencing the geometry of the metal complex and its reactivity.
Bromo Group (C5): As an electron-withdrawing group, the bromine atom can modulate the electron density of the isoquinoline ring system. This, in turn, affects the Lewis basicity of the coordinating nitrogen atoms and the strength of the metal-ligand bonds. The bromine also provides a site for post-coordination modification of the complex.
Furthermore, the primary amine at the C1 position is a reactive handle for creating more complex, multidentate ligands. For instance, condensation with aldehydes or ketones can yield Schiff base ligands, which offer expanded coordination possibilities and are widely used in catalysis and materials science. A Schiff base ligand derived from a related 5-bromo-3-hydrazonoindolin-2-one and a substituted quinoline has been shown to form stable complexes with various metal ions, demonstrating the utility of this approach. nih.gov Similarly, gallium(III) complexes with ligands derived from 5-bromosalicylaldehyde (B98134) have been synthesized and studied. mdpi.com
| Ligand Feature | Description | Potential Impact on Coordination |
| Binding Site | Bidentate N,N-chelate (N2 and 1-NH₂) | Forms stable 5-membered chelate ring with metal ions. |
| C3-Methyl Group | Steric bulk near the metal center | Influences coordination geometry and stability of the complex. |
| C5-Bromo Group | Electron-withdrawing substituent | Modulates ligand field strength and redox properties of the metal center. |
| 1-Amino Group | Reactive handle for derivatization | Allows for synthesis of multidentate Schiff base or amide ligands. |
The versatility of the isoquinolinamine scaffold makes 5-Bromo-3-methyl-isoquinolin-1-amine a promising precursor for developing new ligands for applications in catalysis, sensing, and the creation of novel magnetic or luminescent materials.
Concluding Perspectives and Future Research Trajectories for 5 Bromo 3 Methyl Isoquinolin 1 Amine
Emerging Trends in Isoquinoline (B145761) Chemistry Relevant to 5-Bromo-3-methyl-isoquinolin-1-amine
The field of isoquinoline chemistry is dynamic, with continuous innovation in synthesis and functionalization. ijpsjournal.com Several emerging trends are directly applicable to future research on 5-Bromo-3-methyl-isoquinolin-1-amine.
One of the most significant advances is the widespread adoption of C-H bond activation and annulation reactions . ijpsjournal.com These methods provide atom-economical pathways to construct and modify the isoquinoline core, often under milder conditions than traditional methods like the Bischler-Napieralski or Pictet-Spengler reactions. ijpsjournal.comresearchgate.net For 5-Bromo-3-methyl-isoquinolin-1-amine, this opens up possibilities for late-stage diversification, where the existing C-H bonds on the benzene (B151609) portion of the molecule could be targeted for the introduction of new functional groups, complementing the reactivity of the bromo and amino substituents.
Another key trend is the focus on photoredox and electrochemical catalysis . ijpsjournal.com These techniques allow for novel transformations under exceptionally mild conditions, often enabling reactions that are challenging with conventional thermal methods. Future studies could explore the use of photoredox catalysis to functionalize the methyl group at the C-3 position or to mediate novel coupling reactions at the C-5 bromine position.
Furthermore, the exploration of isoquinoline derivatives as bioactive agents continues to expand. nih.govamerigoscientific.com Research has firmly established the isoquinoline scaffold's role in developing anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. nih.govrsc.org The specific combination of bromo, methyl, and amino groups on 5-Bromo-3-methyl-isoquinolin-1-amine provides a unique electronic and steric profile that could be exploited in screening for novel biological activities.
| Emerging Trend | Relevance to 5-Bromo-3-methyl-isoquinolin-1-amine | Potential Research Direction |
| C-H Activation/Annulation | Late-stage functionalization of the carbocyclic ring. | Introduction of aryl, alkyl, or other functional groups at positions C-6, C-7, or C-8 to create a library of analogues for structure-activity relationship (SAR) studies. |
| Photoredox Catalysis | Mild activation of various positions on the molecule. | Functionalization of the C-3 methyl group or novel cross-coupling reactions at the C-5 bromo position. |
| Expanded Bioactivity Screening | The isoquinoline core is a known pharmacophore. | Screening for anticancer, antimicrobial, kinase inhibitory, and anti-neurodegenerative properties. nih.govamerigoscientific.com |
Challenges and Opportunities in the Synthesis and Functionalization of Halogenated Isoquinolines
The presence of a halogen, such as the bromine atom in 5-Bromo-3-methyl-isoquinolin-1-amine, presents both challenges and significant opportunities for synthetic chemists.
Challenges:
Selectivity: In molecules with multiple reactive sites (amino group, C-H bonds, bromine atom), achieving selective functionalization at the desired position can be challenging. Reaction conditions must be carefully optimized to prevent unwanted side reactions.
Catalyst Poisoning: The amino group at the C-1 position can potentially coordinate to and deactivate metal catalysts commonly used in cross-coupling reactions, complicating the functionalization of the C-5 bromine.
Harsh Conditions: While modern methods are improving, some traditional synthetic routes to isoquinolines require harsh conditions (e.g., strong acids, high temperatures) that may not be compatible with sensitive functional groups. researchgate.net
Opportunities:
Cross-Coupling Reactions: The bromine atom is an excellent handle for a wide array of transition-metal-catalyzed cross-coupling reactions. This is the most significant opportunity, allowing for the introduction of diverse substituents at the C-5 position. Reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination can be used to append new carbon-carbon and carbon-heteroatom bonds, dramatically expanding the molecular diversity accessible from this single precursor. mdpi.com
Green Chemistry Approaches: There is a growing demand for more sustainable synthetic methods. researchgate.net Research into microwave-assisted synthesis, the use of greener solvents like polyethylene (B3416737) glycol (PEG), and the development of catalyst-free reactions for isoquinoline synthesis presents an opportunity to develop more environmentally benign routes to 5-Bromo-3-methyl-isoquinolin-1-amine and its derivatives. researchgate.netresearchgate.net
Domino and Tandem Reactions: The strategic placement of the bromo and amino groups could enable the design of novel tandem or domino reaction sequences, where a single synthetic operation triggers a cascade of bond-forming events to rapidly build molecular complexity.
| Reaction Type | Potential Functionality to Introduce at C-5 |
| Suzuki Coupling | Aryl, heteroaryl, alkyl groups |
| Sonogashira Coupling | Alkynyl groups |
| Heck Coupling | Alkenyl groups |
| Buchwald-Hartwig Amination | Substituted amino groups |
| Cyanation | Nitrile group |
Integration of Advanced Technologies in Future Research (e.g., AI in Synthesis Planning)
The integration of artificial intelligence (AI) and other advanced technologies is set to revolutionize chemical research. ucla.edu For a molecule like 5-Bromo-3-methyl-isoquinolin-1-amine, these tools can accelerate discovery and optimization cycles.
AI in Retrosynthesis: Computer-Aided Synthesis Planning (CASP) tools, powered by machine learning, can propose novel and efficient synthetic routes to the target molecule and its derivatives. acs.orgnih.gov By analyzing vast databases of chemical reactions, these AI systems can identify non-obvious pathways that might be more efficient or use more readily available starting materials than those devised by human chemists alone. mdpi.com Some AI platforms combine machine learning with expert-coded rules to enhance the viability of the proposed synthetic routes. synthiaonline.com
Reaction Prediction and Optimization: AI algorithms can predict the likely outcome of a chemical reaction, including potential side products and optimal reaction conditions (e.g., catalyst, solvent, temperature). nih.gov This predictive capability can significantly reduce the number of experiments needed, saving time and resources. For instance, AI could be used to predict the best catalyst and ligand combination for a challenging Suzuki coupling on the 5-bromo position, taking into account the potential for catalyst inhibition by the C-1 amino group.
Potential for Broader Academic Impact of 5-Bromo-3-methyl-isoquinolin-1-amine Research
Research focused on 5-Bromo-3-methyl-isoquinolin-1-amine has the potential for significant academic impact beyond the synthesis of a single molecule.
Development of New Synthetic Methodologies: The unique electronic and steric properties of this compound make it an excellent test substrate for developing new synthetic reactions. A successful new coupling reaction or C-H activation strategy demonstrated on this molecule could be broadly applicable to other complex heterocyclic systems.
Probing Biological Mechanisms: If derivatives of this compound show potent biological activity, they can serve as chemical probes to study biological pathways. For example, a highly selective kinase inhibitor derived from this scaffold could be used to elucidate the role of that specific kinase in cellular signaling and disease. The diverse functionalization possible at the C-5 position would be crucial for fine-tuning target engagement and selectivity. ijpsjournal.com
Contribution to Chemical Databases: The synthesis, characterization, and reaction data generated from the study of this molecule and its derivatives contribute to the collective knowledge of the chemical sciences. This data can be used to train next-generation AI models for synthesis planning and property prediction, creating a virtuous cycle of discovery. synthiaonline.com
Scaffold for Drug Discovery: As a "privileged structure," the isoquinoline core is a valuable starting point for drug discovery programs. nih.govrsc.org A well-characterized, functionalizable intermediate like 5-Bromo-3-methyl-isoquinolin-1-amine can serve as a versatile building block for academic and industrial researchers aiming to develop new therapeutic agents for a wide range of diseases. researchgate.netamerigoscientific.com
Q & A
Q. What are the recommended synthetic routes for 5-Bromo-3-methyl-isoquinolin-1-amine under mild reaction conditions?
- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized isoquinoline scaffold followed by regioselective amination. A common approach is to start with 3-methyl-isoquinolin-1-amine, which undergoes electrophilic aromatic substitution using bromine (Br₂) in the presence of a Lewis acid catalyst like AlCl₃ at 80–100°C . For milder conditions, N-bromosuccinimide (NBS) in dichloromethane at room temperature can be employed, though yields may vary. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product.
Q. Which characterization techniques are most reliable for confirming the structure of 5-Bromo-3-methyl-isoquinolin-1-amine?
- Methodological Answer : X-ray crystallography remains the gold standard for unambiguous structural confirmation. Programs like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are widely used to analyze crystallographic data . Complementary techniques include:
- ¹H/¹³C NMR : To verify substituent positions (e.g., methyl and bromine groups) via chemical shifts and coupling patterns.
- High-resolution mass spectrometry (HRMS) : For molecular ion validation.
- FT-IR : To confirm amine functionality (N–H stretches ~3300 cm⁻¹).
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of 5-Bromo-3-methyl-isoquinolin-1-amine in scalable syntheses?
- Methodological Answer : Key parameters include:
- Catalyst screening : Replace AlCl₃ with FeCl₃ or ionic liquids to reduce side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance bromine activation.
- Temperature control : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
For industrial scalability, continuous flow reactors are recommended to maintain consistent temperature and mixing, minimizing by-products .
Q. How should researchers resolve contradictions in reported biological activity data for 5-Bromo-3-methyl-isoquinolin-1-amine analogs?
- Methodological Answer : Contradictions often arise from assay variability or impurities. To address this:
- Orthogonal assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., cytotoxicity profiling).
- Purity verification : Re-test compounds with ≥98% purity (via HPLC) to exclude confounding effects from impurities .
- Structural analogs : Compare results with derivatives (e.g., 5-chloro or 5-iodo analogs) to isolate the role of bromine .
Statistical tools like Bland-Altman plots can quantify assay discrepancies .
Q. What strategies are effective for designing analogs of 5-Bromo-3-methyl-isoquinolin-1-amine to study structure-activity relationships (SAR)?
- Methodological Answer : Focus on modifying:
- Bromine position : Test 5-, 6-, or 8-bromo isomers to assess electronic effects on binding.
- Methyl group : Replace with bulkier substituents (e.g., ethyl, isopropyl) to probe steric tolerance.
- Amine functionalization : Introduce acyl or sulfonyl groups to evaluate hydrogen-bonding interactions.
Computational docking (e.g., AutoDock Vina) paired with molecular dynamics simulations can predict binding modes to targets like kinase domains .
Q. How can crystallographic data be utilized to explain unexpected reactivity in 5-Bromo-3-methyl-isoquinolin-1-amine derivatives?
- Methodological Answer : Crystal structure analysis reveals steric/electronic environments influencing reactivity. For example:
- Packing interactions : Hydrogen-bonding networks (from amine groups) may stabilize intermediates.
- Bromine positioning : Para vs. meta bromine placement affects electrophilic substitution pathways.
Use SHELX software to refine structures and identify bond angle distortions or non-covalent interactions critical to reactivity .
Data Analysis & Validation
Q. What statistical approaches are recommended for analyzing dose-response data in biological studies involving this compound?
- Methodological Answer :
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
- Outlier detection : Apply Grubbs’ test to exclude anomalous data points.
- Error propagation : Use bootstrap resampling to estimate confidence intervals for potency metrics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
